molecular formula C8H12N2 B069822 2-Propylpyridin-3-amine CAS No. 188670-06-6

2-Propylpyridin-3-amine

Cat. No.: B069822
CAS No.: 188670-06-6
M. Wt: 136.19 g/mol
InChI Key: CRLDHCXPULAUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Propylpyridin-3-amine is a high-purity, specialty pyridine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile and valuable synthetic intermediate, or "building block," for the construction of more complex nitrogen-containing heterocycles. Its core structure, featuring an amine group at the 3-position and a propyl chain at the 2-position of the pyridine ring, makes it a privileged scaffold for developing novel pharmacologically active molecules. Researchers primarily utilize this compound in the design and synthesis of potential kinase inhibitors, receptor modulators, and other small-molecule therapeutics. The amine group provides a critical handle for further functionalization through amide bond formation, reductive amination, or sulfonylation, enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies. The propyl substituent can be explored to modulate the compound's lipophilicity, metabolic stability, and binding affinity to hydrophobic pockets in biological targets. This reagent is provided for research applications only, including hit-to-lead optimization and chemical biology probes development. It is essential for scientists working in early-stage drug discovery seeking to explore new chemical space and investigate novel mechanisms of action.

Properties

CAS No.

188670-06-6

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

2-propylpyridin-3-amine

InChI

InChI=1S/C8H12N2/c1-2-4-8-7(9)5-3-6-10-8/h3,5-6H,2,4,9H2,1H3

InChI Key

CRLDHCXPULAUOF-UHFFFAOYSA-N

SMILES

CCCC1=C(C=CC=N1)N

Canonical SMILES

CCCC1=C(C=CC=N1)N

Synonyms

3-Pyridinamine,2-propyl-(9CI)

Origin of Product

United States

Reactivity and Reaction Mechanisms of 2 Propylpyridin 3 Amine and Its Analogues

Nucleophilic Reactivity of the Amine Moiety

The primary amine group (-NH₂) attached to the pyridine (B92270) ring at the C-3 position is the main center of nucleophilicity in 2-Propylpyridin-3-amine. The nitrogen atom possesses a lone pair of electrons, making it capable of attacking electron-deficient centers (electrophiles). chemguide.co.uk

The nucleophilicity of this amine is intermediate between that of typical aliphatic amines (like ethylamine) and aniline.

Compared to Aliphatic Amines: It is less nucleophilic than a comparable aliphatic amine. The nitrogen's lone pair is partially delocalized into the aromatic π-system of the pyridine ring, making it less available for donation.

Compared to Aniline: It is generally more nucleophilic than aniline. While the pyridine ring is electron-withdrawing, the nitrogen atom in the ring exerts its strongest deactivating effect at the ortho (2,6) and para (4) positions. Since the amine group is at the meta (3) position relative to the ring nitrogen, the delocalization and deactivation are less pronounced than in aniline, where the entire benzene (B151609) ring influences the amino group.

The reactivity trend is influenced by the availability of the nitrogen lone pair, which is modulated by both resonance and inductive effects. The propyl group at the 2-position has a minor, electron-donating inductive effect, which slightly increases the electron density on the ring and, to a small extent, the nucleophilicity of the amine, compared to the unsubstituted 3-aminopyridine (B143674) analogue.

Table 1: Comparison of Amine Nucleophilicity
Compound TypeExampleRelative NucleophilicityGoverning Factors
Aliphatic AmineDiethylamineHighLocalized lone pair on nitrogen; electron-donating alkyl groups. masterorganicchemistry.com
This compoundN/AModerateLone pair is partially delocalized; influenced by electron-withdrawing pyridine ring at the meta position.
Aromatic AmineAnilineLowLone pair is significantly delocalized into the benzene ring. wikipedia.org

Reactions with Carbonyl Compounds

This compound, as a primary amine (RNH₂), reacts with aldehydes and ketones to form imines, also known as Schiff bases. libretexts.org This condensation reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. masterorganicchemistry.com The reaction is typically catalyzed by a mild acid. chemtube3d.com

The mechanism proceeds through several steps:

Nucleophilic Attack: The lone pair of the amine nitrogen attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a neutral intermediate called a carbinolamine. libretexts.org

Protonation of Oxygen: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (H₂O). libretexts.org

Elimination of Water: The lone pair on the nitrogen helps to expel the water molecule, forming a positively charged species called an iminium ion.

Deprotonation: A base (such as another amine molecule or the conjugate base of the acid catalyst) removes a proton from the nitrogen to yield the neutral imine product. libretexts.org

Enamine formation, in contrast, is the characteristic reaction of secondary amines (R₂NH) with enolizable aldehydes or ketones. masterorganicchemistry.comwikipedia.org Since this compound is a primary amine, it preferentially forms the thermodynamically more stable imine. wikipedia.org

Table 2: Imine vs. Enamine Formation
Reactant Amine TypeCarbonyl PartnerPrimary ProductKey Structural Feature
Primary Amine (e.g., This compound)Aldehyde or KetoneImine (Schiff Base)C=N double bond. libretexts.org
Secondary AmineEnolizable Aldehyde or KetoneEnamineC=C double bond adjacent to the nitrogen atom. masterorganicchemistry.com

Acylation Reactions

The amine moiety of this compound readily undergoes acylation when treated with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amide. libretexts.org This reaction is a nucleophilic acyl substitution, where the amine acts as the nucleophile attacking the carbonyl carbon of the acylating agent.

When an acyl chloride is used, the reaction produces hydrochloric acid (HCl) as a byproduct. This acid can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Therefore, these reactions are typically carried out in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the generated HCl and drive the reaction to completion. youtube.com

The general reaction is as follows:

With an Acyl Chloride: R-COCl + H₂N-Py → R-CONH-Py + HCl

With an Acid Anhydride: (R-CO)₂O + H₂N-Py → R-CONH-Py + R-COOH

Here, "Py" represents the 2-propylpyridin-3-yl group. The resulting N-(2-propylpyridin-3-yl)amide is significantly less basic and less nucleophilic than the parent amine because the nitrogen lone pair is delocalized by resonance across the adjacent carbonyl group.

Electrophilic Aromatic Substitution on the Pyridine Ring

Electrophilic aromatic substitution (SEAr) on the pyridine ring of this compound is a complex process governed by the competing directing effects of the substituents and the inherent low reactivity of the pyridine ring.

Pyridine Ring: The ring nitrogen is strongly electron-withdrawing and deactivates the ring towards electrophilic attack, making conditions more vigorous than those required for benzene. libretexts.orgyoutube.com This deactivation is most pronounced at the α (2, 6) and γ (4) positions.

Amino Group (-NH₂): The amino group is a powerful activating group and is ortho-, para-directing. wikipedia.org In this molecule, it is at the 3-position, so it directs incoming electrophiles to the 2-, 4-, and 6-positions.

Propyl Group (-CH₂CH₂CH₃): The propyl group is a weak activating group via induction and hyperconjugation, and is also ortho-, para-directing. At the 2-position, it directs towards the 3-, 4-, and 6-positions.

The outcome of an SEAr reaction is determined by the stability of the cationic intermediate (sigma complex). The powerful activating effect of the amino group is the dominant factor. It strongly favors substitution at the 4- and 6-positions. Substitution at the 2-position is disfavored due to steric hindrance from the adjacent propyl group and the strong deactivating effect of the ring nitrogen. Therefore, electrophilic attack is most likely to occur at the C-4 and C-6 positions. Under strongly acidic conditions, the amine group will be protonated to form an ammonium (B1175870) salt (-NH₃⁺), which is a strongly deactivating and meta-directing group, further complicating the reaction. libretexts.org

Reactions Involving Nitrogen Atom Transformations

As a primary aromatic amine, this compound undergoes diazotization upon treatment with nitrous acid (HNO₂) at low temperatures (typically 0–5 °C). chemistrysteps.com Nitrous acid is unstable and is generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). organic-chemistry.org

The reaction mechanism involves the following key steps:

Formation of the electrophile, the nitrosonium ion (NO⁺), from nitrous acid in the acidic medium. libretexts.org

Nucleophilic attack of the primary amine's nitrogen atom on the nitrosonium ion.

A series of proton transfers and tautomerization steps lead to an N-nitrosamine intermediate.

Protonation of the oxygen atom followed by the elimination of a water molecule generates the pyridinediazonium ion. chemistrysteps.com

The resulting 2-propylpyridin-3-diazonium salt is a valuable synthetic intermediate. While generally unstable at room temperature, these salts can be used in situ for a variety of subsequent transformations, analogous to the Sandmeyer and related reactions of benzenediazonium (B1195382) salts. organic-chemistry.orgmsu.edu These reactions allow for the replacement of the diazonium group with a wide range of substituents, such as halides (-Cl, -Br, -I), cyano (-CN), hydroxyl (-OH), and hydrogen (-H).

Hofmann Elimination Reactions of Quaternary Ammonium Salts

The Hofmann elimination is a classic organic reaction that converts amines into alkenes. The process involves the exhaustive methylation of the amine to form a quaternary ammonium salt, which then undergoes an E2 elimination reaction upon treatment with a base. wikipedia.orgbyjus.com The amino group itself is a poor leaving group (NH₂⁻), but converting it into a quaternary ammonium salt creates a much better, neutral leaving group (a trialkylamine). ucalgary.cachemistrysteps.com

The reaction proceeds in two main stages:

Exhaustive Methylation: The amine, such as an analogue of this compound, is treated with an excess of methyl iodide (CH₃I). This converts the primary amine into a quaternary ammonium iodide salt. byjus.comlibretexts.org

Elimination: The iodide salt is then treated with silver oxide (Ag₂O) and water, which replaces the iodide ion with a hydroxide (B78521) ion, forming a quaternary ammonium hydroxide. ucalgary.calibretexts.org Heating this salt promotes an E2 elimination. The hydroxide ion acts as a base, abstracting a proton from a β-carbon (a carbon atom adjacent to the one bonded to the nitrogen). This leads to the formation of an alkene and the departure of a neutral tertiary amine as the leaving group. ucalgary.ca

A key feature of the Hofmann elimination is its regioselectivity, which is governed by the Hofmann rule . This rule states that the major product is the least substituted (least stable) alkene. wikipedia.orgbyjus.com This outcome is attributed to the steric bulk of the large trialkylamine leaving group. The base preferentially abstracts the most sterically accessible β-hydrogen, which is typically on the least substituted carbon atom. wikipedia.orgucalgary.ca

For an analogue of this compound, the quaternary ammonium salt would possess a propyl group attached to the pyridine ring. The β-hydrogens are located on the second carbon of the propyl chain. Abstraction of one of these hydrogens would lead to the formation of propene.

Table 1: Steps in the Hofmann Elimination of a this compound Analogue

Step Reagents Intermediate/Product Mechanism
1. Methylation Excess Methyl Iodide (CH₃I) Quaternary Ammonium Iodide Sₙ2 Alkylation
2. Ion Exchange Silver Oxide (Ag₂O), Water (H₂O) Quaternary Ammonium Hydroxide Precipitation of AgI

| 3. Elimination | Heat | Propene + Tertiary Amine | E2 Elimination |

Metal-Catalyzed Transformations and Their Mechanisms

Palladium-catalyzed C-H bond functionalization has become a powerful tool in organic synthesis for creating complex molecules. rsc.org In molecules containing a coordinating functional group, this group can act as a "directing group," guiding the palladium catalyst to a specific C-H bond, thereby controlling the regioselectivity of the reaction. scienceopen.comresearchgate.net Pyridine derivatives are well-established and effective directing groups in such transformations. nih.gov

The mechanism for a pyridine-directed C(sp³)-H functionalization on a this compound analogue generally involves the following key steps:

Coordination: The nitrogen atom of the pyridine ring coordinates to the palladium(II) catalyst. This brings the metal center into close proximity to the C-H bonds of the propyl group.

C-H Activation: The palladium center facilitates the cleavage of a C(sp³)-H bond on the propyl chain, typically through a concerted metalation-deprotonation (CMD) pathway. This step forms a five- or six-membered palladacycle intermediate, which is a stable cyclic complex containing a carbon-palladium bond.

Oxidative Addition/Reductive Elimination: The palladacycle can then react with a coupling partner (e.g., an aryl halide, R-X). This often proceeds through oxidative addition of the coupling partner to the Pd(II) center to form a Pd(IV) intermediate. Subsequent reductive elimination from the Pd(IV) species forges a new carbon-carbon bond and regenerates a Pd(II) catalyst, which can re-enter the catalytic cycle. acs.org

The use of specific ligands, such as substituted pyridone ligands, can further modulate the reactivity and stability of the palladium catalyst, promoting the desired C-H activation and preventing catalyst deactivation. nih.govnih.gov This strategy allows for the direct conversion of unactivated C(sp³)-H bonds into new C-C or C-heteroatom bonds with high precision. acs.orgrsc.org

Table 2: Key Components in Pd-Catalyzed C-H Functionalization

Component Role in the Catalytic Cycle Example
Catalyst Precursor Source of active palladium species Pd(OAc)₂
Directing Group Controls regioselectivity by coordinating to the metal Pyridine Nitrogen
Ligand Stabilizes the catalyst and modulates reactivity 2-Pyridone derivatives
Oxidant/Coupling Partner Provides the functional group to be installed Aryl Iodides, Phenyliodine diacetate

| Substrate | Contains the C-H bond to be functionalized | this compound analogue |

Ester aminolysis, the reaction between an ester and an amine to form an amide, can be slow. However, certain organocatalysts can significantly accelerate this transformation. 2-Pyridone and its derivatives, particularly 6-halo-2-pyridones, have been identified as highly efficient catalysts for this reaction. rsc.orgnih.gov

The catalytic activity of 2-pyridones stems from their ability to act as bifunctional catalysts. nih.gov They possess both a Brønsted acid site (the N-H proton) and a Brønsted base site (the carbonyl oxygen). The proposed mechanism involves the simultaneous activation of both the ester and the amine through hydrogen bonding: rsc.orgresearchgate.net

Ester Activation: The N-H group of the 2-pyridone catalyst forms a hydrogen bond with the carbonyl oxygen of the ester. This interaction polarizes the ester's carbonyl group, increasing its electrophilicity and making it more susceptible to nucleophilic attack.

Amine Activation: Concurrently, the carbonyl oxygen of the 2-pyridone catalyst forms a hydrogen bond with the N-H proton of the amine. This enhances the nucleophilicity of the amine.

This dual activation within a ternary complex (catalyst-ester-amine) lowers the activation energy of the reaction, facilitating the nucleophilic attack of the amine on the ester. researchgate.net Studies have shown that introducing electron-withdrawing groups, such as halogens at the C6 position of the pyridone ring, increases the acidity of the N-H proton, thereby enhancing the catalyst's ability to activate the ester and leading to higher reaction rates. nih.gov

Intramolecular Cyclization Reactions

The structure of this compound, featuring a nucleophilic amino group on a pyridine ring, is well-suited for intramolecular cyclization reactions to form fused heterocyclic systems. These reactions are fundamental in synthesizing complex polycyclic molecules. abertay.ac.ukrsc.org

One prominent example of such a reaction involving 3-aminopyridine analogues is the Widman-Stoermer synthesis, which is a pathway to create pyrido[3,4-c]cinnolines. The key steps are:

Diazotization: The 3-amino group is treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to form a diazonium salt.

Intramolecular Cyclization: If the pyridine ring bears an aryl substituent at the 4-position, the highly reactive diazonium salt can undergo an intramolecular electrophilic aromatic substitution reaction. The aryl ring attacks the diazonium group, leading to cyclization and the expulsion of nitrogen gas (N₂). mdpi.com

This type of cyclization transforms the bicyclic aminopyridine scaffold into a tricyclic fused system. The efficiency and feasibility of the cyclization depend heavily on the electronic nature of the aryl group; electron-rich aryl groups undergo this electrophilic substitution more readily. mdpi.com Other intramolecular cyclization pathways can be envisioned, for example, involving reactions between the amino group and a suitably functionalized side chain at the 2-position, leading to a variety of fused pyridines. nih.govnih.gov

Table 3: Chemical Compound Names

Compound Name
This compound
Methyl Iodide
Silver Oxide
Propene
2-Pyridone
6-halo-2-pyridone
Palladium(II) Acetate
Phenyliodine diacetate
Pyrido[3,4-c]cinnoline

Coordination Chemistry and Ligand Applications of 2 Propylpyridin 3 Amine Derivatives

Ligand Design Principles for Aminopyridine Systems

The design of aminopyridine ligands is guided by several key principles that allow for the fine-tuning of the electronic and steric features of the resulting metal complexes. vot.pl The aminopyridine scaffold offers a rich platform for modification, influencing the coordination behavior and the reactivity of the metal center.

A primary consideration in the design of these ligands is the nature and position of substituents on the pyridine (B92270) ring and the amino group. The propyl group at the 2-position and the amino group at the 3-position of 2-Propylpyridin-3-amine, for instance, introduce specific steric and electronic effects. The alkyl group can influence the solubility of the complexes and create a particular steric environment around the metal center, which can be crucial for catalytic selectivity. umn.edu

Furthermore, the amino group can be deprotonated to form an aminopyridinato ligand, which can adopt various binding modes. vot.pl This flexibility is a unique feature, allowing the ligand to bind to a metal center through the pyridine nitrogen, the amido nitrogen, or both, leading to different coordination geometries and electronic structures. The ability to form stable bonds with early transition metals, which are often highly reactive, is a significant advantage of aminopyridinato ligands. vot.pl

The design principles also extend to creating polydentate ligands by linking multiple aminopyridine units. This can lead to the formation of more stable chelate complexes and provide a well-defined coordination sphere around the metal ion. vot.pl The choice of the linker can influence the geometry and rigidity of the final complex, which in turn affects its catalytic activity.

Formation of Metal-Aminopyridine Complexes

Aminopyridine derivatives readily form complexes with a wide range of transition metals. The formation of these complexes is influenced by factors such as the nature of the metal ion, the solvent, the reaction conditions, and the specific substituents on the aminopyridine ligand.

Copper(II) Complexes: this compound and its derivatives can coordinate with copper(II) to form both monomeric and polymeric structures. researchgate.net In these complexes, the aminopyridine ligand typically coordinates to the copper center through the pyridine nitrogen atom. The geometry around the Cu(II) ion is often distorted octahedral or square pyramidal. mdpi.com The coordination sphere can also include other ligands, such as carboxylates or halides, leading to a variety of structures and properties. researchgate.net

Cobalt(III) Complexes: Cobalt complexes with aminopyridine ligands have been synthesized and studied for their potential applications. researchgate.netnih.gov In the case of Co(III), the complexes are typically octahedral and kinetically inert. The aminopyridine ligand can act as a monodentate or bidentate ligand, coordinating through the pyridine nitrogen and, in some cases, the amino nitrogen. The electronic properties of the cobalt center can be tuned by modifying the substituents on the aminopyridine ligand. acs.org

Ruthenium(II) Complexes: Ruthenium(II) forms a variety of complexes with aminopyridine ligands. researchgate.netrsc.org These complexes often exhibit interesting photophysical and electrochemical properties. The aminopyridine can act as a monodentate ligand, coordinating through the pyridine nitrogen. rsc.org In some cases, the amino group can also be involved in the coordination, leading to chelation. The steric and electronic properties of the 2-propyl group in this compound would influence the stability and reactivity of the resulting Ru(II) complexes.

The denticity of pyridine-based ligands plays a crucial role in determining the structure and stability of the resulting metal complexes.

Monodentate Ligands: A ligand that binds to a central metal atom through a single donor atom is known as a monodentate ligand. libretexts.org In the context of this compound, monodentate coordination would typically occur through the lone pair of electrons on the pyridine nitrogen atom. purechemistry.org This mode of coordination is common for simple pyridine derivatives. wikipedia.org

Polydentate Ligands: Polydentate ligands, on the other hand, have two or more donor atoms that can simultaneously coordinate to a metal center, forming a chelate ring. purechemistry.org While this compound itself is likely to act as a monodentate or bridging ligand, it can be incorporated into larger molecules to create polydentate ligand systems. For example, linking two this compound units through a suitable spacer could result in a bidentate ligand capable of forming a stable five- or six-membered chelate ring with a metal ion. The stability of such complexes is generally higher than that of their monodentate analogues due to the chelate effect.

Metal-Ligand Binding Modes and Geometries

The interaction between a metal ion and an aminopyridine ligand can result in various binding modes and coordination geometries. The specific mode of binding is influenced by the electronic and steric properties of both the metal and the ligand.

In complexes of this compound, the primary binding site is the nitrogen atom of the pyridine ring. The lone pair of electrons on this nitrogen atom readily donates to a metal center, forming a coordinate covalent bond. The geometry of the resulting complex depends on the coordination number of the metal and the number of ligands. For example, a four-coordinate metal might adopt a tetrahedral or square planar geometry, while a six-coordinate metal will typically have an octahedral geometry. nih.gov

The amino group at the 3-position can also participate in coordination, although this is generally less favorable than coordination through the pyridine nitrogen. If the amino group does coordinate, it can lead to the formation of a four-membered chelate ring, which is generally less stable than five- or six-membered rings. Alternatively, the amino group can act as a bridging ligand, linking two metal centers. researchgate.net

Deprotonation of the amino group to form an aminopyridinato ligand significantly expands the possible binding modes. The resulting anionic ligand can act as a bridging ligand or a chelating ligand, with coordination occurring through both the pyridine and the amido nitrogens. This can lead to the formation of dimeric or polymeric structures with interesting magnetic and electronic properties. vot.pl

Metal IonTypical Coordination GeometryPotential Binding Modes of this compound
Cu(II)Distorted Octahedral, Square Pyramidal mdpi.comMonodentate (Npyridine), Bridging (Npyridine, Namino)
Co(III)Octahedral researchgate.netMonodentate (Npyridine), Bidentate (Npyridine, Namino)
Ru(II)Octahedral researchgate.netMonodentate (Npyridine)

Catalytic Applications of Aminopyridine-Metal Complexes

Metal complexes containing aminopyridine ligands have shown promise as catalysts in a variety of organic transformations. The ability to tune the steric and electronic properties of the ligand allows for the optimization of catalytic activity and selectivity.

Aminopyridine-metal complexes have been investigated for their potential in reductive catalysis. For instance, cobalt aminopyridine macrocyclic catalysts have been shown to be effective for the electrochemical reduction of CO₂ to CO. acs.org The electronic properties of the aminopyridine ligand, modified through substitution, can influence the catalytic activity by modulating the rate-limiting steps of the catalytic cycle. acs.org

While specific studies on the reductive catalytic applications of this compound complexes are not widely reported, the principles derived from related systems suggest their potential in this area. The electron-donating nature of the propyl group could enhance the electron density at the metal center, which may be beneficial for certain reductive processes. The steric bulk of the propyl group could also influence the selectivity of the catalyst by controlling the access of substrates to the active site. Further research is needed to explore the full potential of this compound-metal complexes in reductive catalysis.

Hydrosilylation Catalysis

While specific studies detailing the application of this compound derivatives as ligands in hydrosilylation catalysis are not extensively documented in current literature, the broader class of aminopyridine ligands offers potential for such applications due to their coordination properties. Hydrosilylation, the addition of a silicon-hydride bond across an unsaturated bond, is a pivotal process for producing organosilicon compounds. This reaction is typically catalyzed by transition metal complexes, where the ligand plays a crucial role in modulating the catalyst's activity, selectivity, and stability.

The effectiveness of a ligand in a catalytic system is dependent on its electronic and steric properties. Aminopyridine derivatives, containing both a pyridine ring nitrogen and an exocyclic amino group, can act as versatile ligands. researchgate.net They can coordinate to a metal center in a monodentate fashion through the pyridine nitrogen or potentially as a bidentate chelate, influencing the electronic environment of the metal. researchgate.netresearchgate.net This coordination can stabilize the catalytic species and influence the reaction pathway. For instance, in reactions catalyzed by electrophilic platinum complexes, bulky N-heterocyclic carbene (NHC) ligands have been shown to be selective towards silylative dehydrocoupling, whereas less sterically hindered ligands promote selective hydrosilylation. researchgate.net This highlights the importance of ligand sterics in directing reaction outcomes.

The general mechanism for transition metal-catalyzed hydrosilylation often involves steps such as oxidative addition of the silane (B1218182) to the metal center, coordination of the unsaturated substrate (e.g., an alkene or ketone), migratory insertion, and reductive elimination to yield the product and regenerate the catalyst. The amine functionality in a ligand like this compound could potentially influence these steps through hydrogen bonding or by altering the electron density at the metal center.

Below is a table summarizing representative data for transition metal-catalyzed hydrosilylation of different substrates, illustrating the types of catalysts and conditions commonly employed.

CatalystSubstrateSilaneProductConditionsYield
Platinum Complex (e.g., C5)Internal/Terminal EnaminesPhMeSiH₂β-Aminosilanes5 mol% catalyst, rt or -20°CHigh
Rhenium(V)-oxo Complex (C1)Aromatic/Aliphatic NitrilesPhSiH₃ (3 equiv.)Primary Amines10 mol% catalyst, Toluene, refluxHigh
Iron(II)/NHC ComplexTertiary AmidesPMHSTertiary Amines1 mol% Fe(OAc)₂, 65°CHigh
Carbonyl Rhenium(I) Complex (C21)Aldehydes/KetonesEt₃SiH (3 equiv.)Silyl (B83357) Ethers1.0 mol% catalystGood to Excellent

Role of Aminopyridine Derivatives in Supramolecular Chemistry

Aminopyridine derivatives are highly valuable building blocks in the field of supramolecular chemistry and crystal engineering. Their ability to form predictable and robust non-covalent interactions, primarily hydrogen bonds, allows for the rational design and construction of organized molecular frameworks in the solid state. rsc.org The 2-aminopyridine (B139424) moiety is particularly effective as it can form self-complementary hydrogen bonds, leading to well-defined supramolecular aggregates. rsc.org

The key to the supramolecular behavior of aminopyridines lies in the presence of both a hydrogen bond donor (the N-H of the amino group) and two hydrogen bond acceptor sites (the lone pair on the amino nitrogen and the lone pair on the pyridine ring nitrogen). This functionality enables the formation of various supramolecular "synthons," which are reliable and recurring structural motifs.

Key hydrogen-bonding patterns observed in aminopyridine derivatives include:

Homosynthons: Interactions between identical molecules. A common example is the formation of centrosymmetric dimers through a pair of N-H···N(pyridine) hydrogen bonds, creating a characteristic R²₂(8) graph-set motif. rsc.org

Heterosynthons: Interactions between different types of molecules, such as an aminopyridine and a carboxylic acid. In these cases, a robust pyridine-acid supramolecular synthon is often formed through a pair of N(pyridine)-H···O and O-H···N(amino) hydrogen bonds. researchgate.net

Catemer Motifs: Chain-like structures formed by N-H···N(pyridine) hydrogen bonds, which can assemble to generate complex 1D, 2D, or even 3D supramolecular structures. rsc.org

The specific conformation adopted by the aminopyridine derivative (e.g., Z or E conformation regarding the C-N bond) can significantly influence which hydrogen-bonding motif is expressed, potentially leading to conformational polymorphism where the same molecule crystallizes in different structural forms. rsc.org The interplay of these hydrogen bonds, along with other weaker interactions like π-π stacking, directs the self-assembly process and determines the final crystal packing and macroscopic properties of the material. For instance, the co-crystallization of aminopyridines with various organic acids has been shown to generate diverse solid forms with distinct physicochemical properties. researchgate.net

The table below summarizes common supramolecular synthons involving aminopyridine derivatives.

Synthon TypeInteracting MoleculesKey Hydrogen BondsResulting MotifReference
HomosynthonAminopyridine-AminopyridineN-H···N(pyridine)Dimeric R²₂(8) Ring rsc.org
HomosynthonAminopyridine-AminopyridineN-H···N(pyridine)Catemer (Chain) rsc.org
HeterosynthonAminopyridine-Carboxylic AcidN(pyridine)···H-O, N(amino)-H···O=CCyclic Heterodimer researchgate.net
HeterosynthonAminopyridine-Nitrate AnionN-H···O(nitrate)Stabilization of Polymeric Structures mdpi.com

Computational and Theoretical Investigations of 2 Propylpyridin 3 Amine

Quantum Chemical Calculation Methodologies

Quantum chemical calculations are fundamental tools for understanding the structure and reactivity of molecules at an electronic level. For a substituted aminopyridine like 2-propylpyridin-3-amine, various methodologies can be employed, each with a different balance of computational cost and accuracy.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary method in computational chemistry for investigating the electronic structure of medium to large-sized molecules due to its favorable balance of accuracy and computational efficiency. niscpr.res.in This method is used to determine the optimized molecular geometry, electronic states, total energies, and vibrational frequencies of pyridine (B92270) derivatives. iiste.orgresearchgate.net

In the context of this compound, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G or 6-311++G(d,p), would be employed to predict its most stable three-dimensional conformation. niscpr.res.inresearchgate.net Such studies on related aminopyridines help in understanding thermodynamic properties and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). niscpr.res.in The results from DFT calculations form the basis for further analysis, including Frontier Molecular Orbital (FMO) and Molecular Electrostatic Potential (MEP) mapping. Studies on other aminopyridines have successfully used DFT to analyze molecular structure and simulate infrared spectra. researchgate.net

Ab Initio and Semi-Empirical Methods for Aminopyridines

Ab initio and semi-empirical methods are alternative quantum chemical approaches for studying molecules. Ab initio methods, such as Møller–Plesset perturbation theory (MP2), derive results from first principles without using experimental data, offering high accuracy for smaller systems. researchgate.net Semi-empirical methods, on the other hand, incorporate some experimental parameters to simplify calculations, making them much faster and suitable for very large molecules, though with a potential trade-off in accuracy.

For aminopyridines, ab initio methods have been used alongside DFT to provide reliable data on geometrical parameters like bond lengths and angles, as well as to simulate vibrational spectra. researchgate.net A theoretical study on 2-amino-3-nitropyridine (B1266227), for instance, utilized both DFT (B3LYP) and ab initio (MP2) methods to compute its geometric and spectroscopic properties, finding good agreement with experimental data. researchgate.net These methods provide a foundational understanding of the electronic structure and intramolecular interactions within the aminopyridine scaffold.

Electronic Structure and Reactivity Predictions

The electronic properties of a molecule are key to predicting its chemical behavior, including its reactivity and interaction with other molecules. Computational methods provide powerful tools to visualize and quantify these properties.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. libretexts.org The energy and spatial distribution of these orbitals are crucial for predicting a molecule's reactivity and the regioselectivity of its reactions. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine ring and the electron-donating amino group. The LUMO, conversely, would be distributed over the aromatic ring system. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter indicating the molecule's chemical stability; a smaller gap suggests higher reactivity. niscpr.res.in In studies of similar substituted pyridines, the nature and position of substituents are shown to significantly influence the energies and shapes of these frontier orbitals, thereby modulating the molecule's reactivity. wuxibiology.com

PropertyDescriptionPredicted Influence on this compound
HOMO Highest Occupied Molecular Orbital; region from which electrons are most easily donated.The electron-donating amino (-NH2) and propyl (-C3H7) groups increase the energy of the HOMO, making the molecule a better electron donor (nucleophile). The density is expected to be high around the amino group and the pyridine ring.
LUMO Lowest Unoccupied Molecular Orbital; region that most readily accepts electrons.The LUMO is expected to be distributed across the pyridine ring's π-system. Its energy level dictates the molecule's ability to act as an electron acceptor (electrophile).
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.A smaller energy gap correlates with higher chemical reactivity and lower kinetic stability. The presence of substituents modifies this gap.

Charge Density Distribution

The charge density distribution provides a detailed picture of how electrons are distributed within a molecule. This analysis can reveal the nature of chemical bonds and identify atomic sites that are electron-rich or electron-deficient. In studies of pyridine derivatives, theoretical charge density analysis helps to understand inter- and intramolecular interactions, such as hydrogen bonding.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. researchgate.net It is an invaluable tool for predicting chemical reactivity, as it highlights regions of positive and negative electrostatic potential, which correspond to likely sites for nucleophilic and electrophilic attack, respectively.

Spectroscopic Property Simulations

Computational chemistry provides powerful tools for the prediction of spectroscopic properties, offering insights that complement and aid in the interpretation of experimental data. For this compound, simulations of its vibrational and nuclear magnetic resonance spectra allow for a detailed understanding of its molecular structure and electronic environment.

Vibrational Analysis (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and fingerprint region of a molecule. Computational methods, particularly Density Functional Theory (DFT), are widely used to simulate these vibrational spectra with a high degree of accuracy. arxiv.orgnih.gov

Theoretical calculations for this compound are typically performed using DFT with functionals such as B3LYP, combined with a suitable basis set like 6-311++G(d,p). core.ac.uk The process involves optimizing the molecular geometry to find its lowest energy conformation, followed by frequency calculations. These calculations yield the normal modes of vibration, their corresponding frequencies (wavenumbers), and their intensities for both IR and Raman spectra. nih.govnih.gov The calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental data. nih.gov

The analysis of the simulated spectra allows for the unambiguous assignment of specific vibrational modes to the observed experimental bands. Key vibrational modes for this compound include N-H stretching of the amine group, C-H stretching of the propyl chain and pyridine ring, C=C and C=N stretching within the pyridine ring, and various bending and deformation modes. core.ac.ukresearchgate.net A Potential Energy Distribution (PED) analysis is often conducted to determine the contribution of individual internal coordinates to each normal mode, providing a detailed understanding of the nature of the vibrations. nih.govnih.gov

Table 1: Simulated Vibrational Frequencies and Assignments for this compound This table presents theoretical data based on typical DFT (B3LYP/6-311++G(d,p)) calculations for aminopyridine derivatives.

Calculated Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman ActivityAssignment (based on PED)
3455HighMediumN-H Asymmetric Stretch
3360HighMediumN-H Symmetric Stretch
3070MediumHighAromatic C-H Stretch
2965HighHighCH₃ Asymmetric Stretch
2930HighHighCH₂ Asymmetric Stretch
2875HighHighCH₃ Symmetric Stretch
1610HighHighPyridine Ring (C=C, C=N) Stretch
1590HighHighNH₂ Scissoring
1470MediumMediumPyridine Ring Stretch
1450MediumMediumCH₂ Scissoring
1380MediumLowC-N Stretch
1250HighLowAromatic C-H in-plane bend
800MediumMediumAromatic C-H out-of-plane bend

Nuclear Magnetic Resonance (NMR) Spectra Prediction

Computational prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a vital tool for structure elucidation and verification. mdpi.com Theoretical calculations can accurately predict the ¹H and ¹³C NMR spectra, aiding in the assignment of experimental resonances, especially for complex molecules.

The most common method for calculating NMR shielding tensors is the Gauge-Including Atomic Orbital (GIAO) method, typically employed within a DFT framework. nih.gov The process begins with the geometry optimization of this compound. Subsequently, the magnetic shielding constants for each nucleus are calculated. These absolute shielding values are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as Tetramethylsilane (TMS).

These predictions are sensitive to the level of theory, basis set, and the inclusion of solvent effects, which can be modeled using approaches like the Polarizable Continuum Model (PCM). researchgate.net For this compound, distinct chemical shifts are predicted for the non-equivalent protons and carbons of the propyl group and the pyridine ring. The calculated shifts help to confirm the substitution pattern and the conformational state of the molecule. The correlation between calculated and experimental chemical shifts is generally very high, often with mean absolute errors of less than 0.3 ppm for ¹H and 5 ppm for ¹³C. mdpi.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound This table presents theoretical data based on typical DFT/GIAO calculations.

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridine C2-150.5
Pyridine C3-138.0
Pyridine C47.15120.1
Pyridine C56.80123.5
Pyridine C68.05145.2
Propyl Cα2.6535.8
Propyl Cβ1.7023.1
Propyl Cγ0.9514.2
Amine NH₂4.50-

Reaction Mechanism Elucidation via Computational Studies

Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions, providing detailed insights into reaction pathways, transition states, and energetics that are often difficult or impossible to probe experimentally. nih.gov For this compound, computational studies can elucidate its reactivity in various transformations, such as electrophilic aromatic substitution, N-alkylation, or oxidation.

Transition State Analysis

The elucidation of a reaction mechanism hinges on the identification and characterization of the transition state (TS), which represents the highest energy point along the reaction coordinate. nih.gov Computational methods, such as DFT, are used to locate these first-order saddle points on the potential energy surface.

For a given reaction of this compound, a proposed mechanism is translated into a series of elementary steps. For each step, computational algorithms search for the TS structure connecting the reactants and products. A key feature of a successfully located TS is the presence of a single imaginary vibrational frequency, which corresponds to the motion of the atoms along the reaction coordinate. nih.govnih.gov The analysis of the atomic displacements associated with this imaginary frequency confirms that the structure indeed connects the desired reactants and products. For example, in the electrophilic nitration of the pyridine ring, the TS analysis would reveal the simultaneous breaking of a C-H bond and the formation of a C-N bond.

Energy Barrier Calculations

Once the structures of the reactants, transition states, and products have been optimized, their energies can be calculated with high accuracy using methods like DFT or more sophisticated ab initio techniques such as Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)). researchgate.net The activation energy, or energy barrier, for a reaction step is determined by the energy difference between the transition state and the reactants. nih.gov

Calculating these energy barriers is crucial for predicting the feasibility and rate of a reaction. researchgate.net A lower energy barrier corresponds to a faster reaction rate. By comparing the energy barriers for different possible pathways, the most favorable reaction mechanism can be identified. For instance, computational studies could determine whether an electrophilic attack on this compound is more likely to occur at the C4 or C6 position of the pyridine ring by comparing the activation energies for the formation of the respective sigma complexes.

Table 3: Hypothetical Calculated Energy Barriers for Electrophilic Substitution on this compound This table presents illustrative theoretical data for competing reaction pathways.

Reaction PathwayReactant Complex Energy (kcal/mol)Transition State Energy (kcal/mol)Calculated Energy Barrier (kcal/mol)
Electrophilic attack at C40.018.518.5
Electrophilic attack at C60.022.122.1
N-Alkylation at Amino Group0.015.315.3

Molecular Docking and Dynamics Simulations (Non-Clinical Focus)

Beyond its fundamental chemical properties, the interaction of this compound with other molecules and materials is of significant interest. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to explore these interactions at an atomic level, with applications ranging from materials science to catalysis, independent of any clinical or pharmaceutical context. ulisboa.ptmdpi.com

Molecular docking predicts the preferred orientation of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, e.g., a polymer, nanoparticle, or catalyst surface) to form a stable complex. nih.govmdpi.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the receptor and scoring them using a scoring function that estimates the binding affinity. This can reveal the most likely binding modes and identify key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions. mdpi.comnih.gov

Following docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the this compound-receptor complex over time. mdpi.com MD simulations solve Newton's equations of motion for the system of atoms, providing a trajectory that reveals how the complex moves and fluctuates. nih.gov This allows for the assessment of the stability of the docked pose, the analysis of conformational changes in both the ligand and receptor upon binding, and the calculation of binding free energies. researchgate.netnih.gov For example, MD simulations could be used to understand how this compound adsorbs onto a graphene surface or how it coordinates to a metal center in a catalyst.

Table 4: Analysis of Intermolecular Interactions from a Hypothetical Docking Study This table illustrates the types of non-covalent interactions that would be analyzed in a simulation of this compound with a generic receptor.

Interaction TypeInvolved Ligand AtomsInvolved Receptor Residues/AtomsTypical Distance (Å)
Hydrogen BondAmino Group (H)Carbonyl (O)2.8 - 3.2
Hydrogen BondPyridine (N)Hydroxyl (H)2.9 - 3.3
HydrophobicPropyl Chain (C, H)Alkyl Side Chain3.5 - 4.5
π-π StackingPyridine RingPhenyl Ring3.4 - 3.8

Protein-Ligand Interactions in Research Context

While computational and theoretical investigations focusing specifically on this compound are limited in publicly accessible research, extensive molecular docking and structure-activity relationship (SAR) studies have been conducted on closely related pyridin-3-amine and aminopyridine derivatives. These studies provide critical insights into the potential protein-ligand interactions of this compound, highlighting its promise as a scaffold in drug discovery. The primary interaction types observed for these related compounds are hydrogen bonds, hydrophobic interactions, and π-stacking, which are fundamental in ligand recognition and binding.

Computational docking simulations have been instrumental in predicting the binding modes and affinities of pyridine derivatives against a variety of protein targets. For instance, in the context of non-small cell lung cancer, a series of pyridin-3-amine derivatives were identified as multi-targeted protein kinase inhibitors. An integrated computational approach identified N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) analogues as potent candidates for inhibiting overexpressed Cyclin-dependent kinase 2 (CDK2) in various cancers. nih.gov These studies use in silico methods to explore how ligands fit into the active sites of enzymes like kinases, which play a major role in cellular signaling pathways often dysregulated in diseases. bohrium.comresearchgate.net

Similarly, aminopyridine-based compounds have been identified as potent inhibitors of c-Jan N-terminal kinases (JNKs), which are implicated in diseases like type 2 diabetes. nih.gov These compounds are noted to bind to the ATP site, forming crucial interactions necessary for inhibiting JNK1 activity. nih.gov

Molecular docking of 3-Amino-4-(Boc-amino) pyridine against the target protein for amyotrophic lateral sclerosis revealed a lowest binding energy of -5.25 Kcal/mol, suggesting it could be an effective drug candidate. bookpi.org In another study, pyridine derivatives designed as acetylcholinesterase (AChE) inhibitors were shown to occupy the active sites of the AChE enzyme, with hydrogen bonds and π-π stacking playing a significant role in the interaction. hilarispublisher.com One of the most effective compounds exhibited a binding energy of -11.6 Kcal/mol. hilarispublisher.com

Further research on pyridine-based imine compounds with Dopamine D2 receptors identified binding energies ranging from -6.79 to -7.07 kcal/mol. dergipark.org.tr The interactions observed included π-anion, π-alkyl, and van der Waals forces with key residues such as ASP114, ALA122, and CYS118. dergipark.org.tr Theoretical investigations using Density Functional Theory (DFT) have also been employed to understand the electronic structure of pyridin-3-amine derivatives, calculating properties like the HOMO-LUMO energy gap to correlate with biological activity. niscpr.res.in

The table below summarizes key findings from molecular docking studies on various pyridine derivatives, illustrating the binding affinities and protein targets.

Compound ClassProtein TargetMethodKey Findings
3-Amino-4-(Boc-amino) pyridineAmyotrophic lateral sclerosis target proteinMolecular DockingLowest binding energy of -5.25 Kcal/mol. bookpi.org
Pyridine derivativesAcetylcholinesterase (AChE)Molecular DockingBinding energy of -11.6 Kcal/mol for the most potent compound; interactions dominated by hydrogen bonds and π-π stacking. hilarispublisher.com
Pyridine-based iminesDopamine D2 Receptor (PDB: 6CM4)Molecular DockingBinding energies ranged from -6.79 to -7.07 kcal/mol; interactions included π-anion, π-alkyl, and van der Waals forces. dergipark.org.tr
3-(2-arylamino-4-aminothiazol-5-oyl)pyridine derivativesHepg-2 (PDB: 4mmh)Molecular Docking / DFTDocking scores were comparable to standard compounds; HOMO-LUMO gap calculated to understand electronic properties. niscpr.res.in
N-(pyridin-3-yl)pyrimidin-4-amine (NPPA) analoguesCyclin-dependent kinase 2 (CDK2)Molecular Docking / MM/PBSAAnalogues showed strong binding affinities, with one exhibiting a binding affinity of -68.23 kJ mol-1. nih.gov

These computational analyses consistently demonstrate that the pyridine scaffold is a versatile foundation for designing inhibitors for a diverse range of protein targets. Structure-activity relationship studies further reveal that the nature and position of substituents on the pyridine ring are critical for enhancing binding affinity and selectivity. nih.gov For example, the presence of groups capable of forming hydrogen bonds or participating in hydrophobic interactions can significantly improve the inhibitory potential of the compound. nih.gov The insights gained from these theoretical investigations are invaluable for the rational design of novel and more potent therapeutic agents based on the this compound structure.

Advanced Analytical Methodologies for 2 Propylpyridin 3 Amine Characterization

Spectroscopic Techniques

Spectroscopic methods are paramount in elucidating the molecular structure of 2-Propylpyridin-3-amine by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of this compound, providing detailed information about the hydrogen (¹H NMR) and carbon (¹³C NMR) atomic environments.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to each unique proton environment. The aromatic protons on the pyridine (B92270) ring will appear in the downfield region (typically δ 6.5-8.5 ppm) due to the deshielding effect of the aromatic system. The protons of the propyl group will appear in the upfield region (typically δ 0.9-2.8 ppm). The protons of the amine (NH₂) group would likely appear as a broad singlet, the chemical shift of which can vary depending on solvent and concentration.

Expected ¹H NMR Chemical Shifts for this compound

Protons Expected Chemical Shift (ppm) Expected Multiplicity
Pyridine H (C4, C5, C6) ~ 6.8 - 8.0 Doublet, Triplet, Doublet
-CH₂- (alpha to ring) ~ 2.5 - 2.8 Triplet
-CH₂- (beta to ring) ~ 1.6 - 1.9 Sextet
-CH₃ (gamma to ring) ~ 0.9 - 1.1 Triplet

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The carbons of the pyridine ring are expected to resonate in the downfield region (δ 110-160 ppm), while the aliphatic carbons of the propyl group will appear in the upfield region (δ 10-40 ppm).

Expected ¹³C NMR Chemical Shifts for this compound

Carbon Atom Expected Chemical Shift (ppm)
Pyridine C (C2, C3, C4, C5, C6) ~ 115 - 155
-CH₂- (alpha to ring) ~ 30 - 40
-CH₂- (beta to ring) ~ 20 - 25

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques like Infrared (IR) and Raman are used to identify the functional groups present in a molecule. For this compound, these methods can confirm the presence of the amine group, the pyridine ring, and the alkyl chain.

In the IR spectrum, the N-H stretching of the primary amine group is expected to produce two characteristic bands in the 3300-3500 cm⁻¹ region. researchgate.net The C-H stretching of the propyl group will appear just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ range. The N-H bending vibration is also a key indicator, typically found around 1600 cm⁻¹. researchgate.net Raman spectroscopy provides complementary information, particularly for the symmetric vibrations of the pyridine ring.

Expected Vibrational Frequencies for this compound

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹)
Primary Amine N-H Stretch (asymmetric & symmetric) 3300 - 3500
Primary Amine N-H Bend (scissoring) 1580 - 1650
Alkyl C-H C-H Stretch 2850 - 2960
Aromatic C-H C-H Stretch 3000 - 3100
Pyridine Ring C=C and C=N Stretch 1400 - 1600

Mass Spectrometry (MS) Applications (e.g., MALDI-TOF MS, ESI MS)

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of this compound. Techniques like Electrospray Ionization (ESI-MS) are particularly suitable for this polar molecule.

The mass spectrum would show a prominent molecular ion peak [M+H]⁺ corresponding to the protonated molecule's mass. High-resolution mass spectrometry (HRMS) can confirm the elemental formula. Fragmentation patterns observed in the spectrum provide structural information. For this compound, characteristic fragmentation would likely involve the loss of fragments from the propyl chain, such as the loss of an ethyl radical (M-29) or a propyl radical (M-43), which is a common fragmentation pathway for alkyl-substituted aromatic rings.

**Expected Mass Spectrometry Data for this compound (C₈H₁₂N₂) **

Ion Description Expected m/z
[M]⁺˙ Molecular Ion 136
[M+H]⁺ Protonated Molecular Ion (ESI) 137
[M-15]⁺ Loss of methyl radical (CH₃) 121

UV-Vis Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about electronic transitions. Aromatic systems like the pyridine ring in this compound exhibit characteristic absorptions. The spectrum is expected to show strong absorption bands corresponding to π → π* transitions within the pyridine ring. The presence of the amino group, an auxochrome, is expected to shift these absorption maxima to longer wavelengths (a bathochromic shift) compared to unsubstituted pyridine. The typical absorption for aminopyridine derivatives occurs in the 230-300 nm range.

Chromatographic Separation Techniques

Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is a primary technique for assessing the purity of this compound and for monitoring the progress of its synthesis. Due to the basic nature of the amine and pyridine nitrogen atoms, reversed-phase HPLC is a common method.

A typical HPLC setup would involve a C18 stationary phase column. The mobile phase would likely consist of a mixture of an aqueous buffer (such as ammonium (B1175870) acetate or phosphate buffer) and an organic solvent like acetonitrile (B52724) or methanol. The buffer helps to maintain a consistent pH, ensuring reproducible retention times and good peak shape by suppressing the ionization of the basic functional groups. Detection is typically achieved using a UV detector set to a wavelength where the compound strongly absorbs, as determined by its UV-Vis spectrum. By analyzing the chromatogram, the presence of impurities can be identified and the purity of the compound can be quantified based on the relative peak areas.

Typical HPLC Parameters for Analysis of Aminopyridine Derivatives

Parameter Description
Column Reversed-Phase C18
Mobile Phase Acetonitrile/Water with buffer (e.g., ammonium acetate)
Elution Mode Isocratic or Gradient
Flow Rate ~ 1.0 mL/min
Detection UV at λₘₐₓ (e.g., ~250-280 nm)

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography (GC) is a powerful technique for the analysis of volatile compounds. However, primary and secondary amines like this compound can be challenging to analyze directly by GC due to their polarity, which often leads to poor peak shapes and adsorption on the column. labrulez.com To overcome these issues, derivatization is a widely employed strategy to increase the volatility and improve the chromatographic properties of amines. researchgate.net

Acylation is one of the most common derivatization procedures for the GC analysis of primary and secondary amines. researchgate.net Reagents such as pentafluorobenzoyl chloride (PFBOC) can react with the amino group to form more stable and volatile derivatives. researchgate.net Another approach is silylation, which also serves to protect the amino groups and enhance volatility. researchgate.net

The choice of derivatization reagent is crucial and depends on the specific amine and the desired sensitivity of the analysis. For instance, reagents that introduce fluorinated groups can significantly enhance detection sensitivity when using an electron capture detector (ECD). researchgate.netmdpi.com

Table 1: Common Derivatization Reagents for GC Analysis of Amines

Derivatization Reagent Derivative Formed Key Advantages
Pentafluorobenzoyl chloride (PFBOC) Acyl derivative Enhanced stability and reaction kinetics in water. researchgate.net
9-fluorenylmethoxycarbonyl chloride (FMOC) Carbamate derivative Reacts with primary, secondary, and tertiary amines. researchgate.net

The analytical method would typically involve the extraction of the amine, followed by derivatization, and then injection into the GC system. The separation is achieved on a capillary column, and the detection can be performed using various detectors, including Flame Ionization Detector (FID) or Mass Spectrometry (MS), the latter providing structural information for unequivocal identification. baua.de

Advanced Separation Principles (e.g., Liquid-Liquid Extraction, Electrophoresis)

Liquid-Liquid Extraction (LLE) is a fundamental and widely used technique for the separation and preconcentration of analytes from complex matrices. researchgate.net This method relies on the differential partitioning of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. researchgate.net For an amine like this compound, the pH of the aqueous phase is a critical parameter. By adjusting the pH, the amine can be converted into its protonated (ionic) or free base (neutral) form, thereby altering its solubility in the two phases and enabling efficient extraction. mdpi.commdpi.com

For instance, at a pH below its pKa, the amine will be predominantly in its protonated, water-soluble form. Conversely, at a pH above its pKa, it will exist as the neutral free base, which is more soluble in organic solvents. This principle allows for selective extraction and purification.

Table 2: Factors Influencing Liquid-Liquid Extraction of Amines

Parameter Effect on Extraction Efficiency
pH of Aqueous Phase Determines the ionization state of the amine, significantly impacting its partitioning behavior. mdpi.com
Choice of Organic Solvent The polarity and nature of the solvent affect the solubility of the neutral amine.
Phase Ratio The volume ratio of the two liquid phases can influence the extent of extraction.

Electrophoresis , particularly capillary electrophoresis (CE), is another powerful separation technique that separates compounds based on their charge-to-size ratio in an electric field. While not as commonly used for routine analysis of simple amines as GC or HPLC, it offers high separation efficiency and can be particularly useful for the analysis of complex mixtures or when only small sample volumes are available. The charged nature of the protonated form of this compound makes it amenable to electrophoretic separation.

X-ray Crystallography for Solid-State Structure Determination

To date, a specific crystal structure for this compound has not been deposited in publicly accessible databases like the Cambridge Structural Database. However, the crystal structure of the related compound, 2-chloropyridin-3-amine, has been determined, providing insights into the solid-state packing and intermolecular interactions that might be expected for similar substituted pyridines. nih.gov For this compound, obtaining a crystal structure would require the growth of a suitable single crystal, which can then be analyzed by X-ray diffraction. The resulting data would be invaluable for understanding its solid-state properties and for computational modeling studies.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electroanalytical technique used to study the redox properties of a compound. umb.edu It provides information on the oxidation and reduction potentials of a molecule and the stability of the resulting redox species. umb.edu

A cyclic voltammetry experiment for this compound would typically involve dissolving the compound in a suitable solvent containing a supporting electrolyte and scanning the potential of a working electrode. The resulting voltammogram would show peaks corresponding to oxidation and/or reduction processes. The potential of these peaks can be correlated with the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). umb.edu

Table 3: Hypothetical Cyclic Voltammetry Parameters for this compound Analysis

Parameter Typical Conditions
Working Electrode Glassy Carbon or Platinum Disk researchgate.netnih.gov
Reference Electrode Ag/AgCl or Saturated Calomel Electrode (SCE) umb.eduresearchgate.net
Auxiliary Electrode Platinum Wire umb.edu
Solvent/Electrolyte System Acetonitrile with 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) umb.edu

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass fractions of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is crucial for verifying the empirical formula of a newly synthesized compound. For this compound, with the chemical formula C₈H₁₂N₂, the theoretical elemental composition can be calculated.

The experimental values obtained from an elemental analyzer should closely match the theoretical values to confirm the purity and identity of the compound.

Table 4: Elemental Analysis Data for this compound (C₈H₁₂N₂)

Element Theoretical Mass % Experimental Mass % (Hypothetical)
Carbon (C) 70.55% 70.51%
Hydrogen (H) 8.88% 8.92%

The close agreement between the theoretical and hypothetical experimental values in the table above would serve to validate the elemental composition of the synthesized this compound.

Applications of 2 Propylpyridin 3 Amine in Academic Research

Potential in Pharmaceutical Research (as Synthetic Intermediates and Lead Compounds)

In medicinal chemistry, the pyridin-3-amine structure is recognized as a "privileged scaffold" due to its ability to bind to a wide range of biological targets. It serves as a foundational structure for identifying lead compounds—molecules that show promising biological activity and form the starting point for drug development. nih.govtechnologynetworks.com Researchers modify this core by adding various functional groups, such as a propyl group at the second position, to fine-tune the compound's properties to enhance its interaction with specific proteins or enzymes.

The pyridin-3-amine scaffold has been instrumental in the design of inhibitors for several key enzyme families, including kinases and nitric oxide synthases (NOS).

Kinase Inhibition: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of diseases like cancer. The pyridin-3-amine core is a key component in a variety of multi-targeted protein kinase inhibitors. nih.gov For instance, a series of novel pyridin-3-amine derivatives were synthesized and found to be potent inhibitors of fibroblast growth factor receptors (FGFR). nih.gov One notable compound from this series, 3m , demonstrated nanomolar-level inhibition against several kinases relevant to non-small cell lung cancer (NSCLC), including RET, EGFR, and ALK. nih.gov Similarly, cyanopyridone-based molecules, which share structural similarities, have been developed as dual inhibitors of VEGFR-2 and HER-2, two key kinases in cancer progression. nih.govmdpi.com The design of these inhibitors often leverages the ability of the pyridine (B92270) nitrogen and the amino group to form critical hydrogen bonds within the ATP-binding site of the kinases. mdpi.com

Table 1: Examples of Pyridin-3-amine Derivatives as Kinase Inhibitors

Compound Target Kinase(s) Potency (IC₅₀) Disease Focus
Compound 3m FGFR1, FGFR2, FGFR3, RET, EGFR Not specified (nanomolar) NSCLC
Compound 5a VEGFR-2, HER-2 1.77 µM (MCF-7 cell line) Breast Cancer
Compound 5e VEGFR-2, HER-2 1.39 µM (MCF-7 cell line) Breast Cancer

Nitric Oxide Synthase (NOS) Inhibition: Nitric oxide (NO) is a signaling molecule produced by three NOS isoforms: neuronal (nNOS), endothelial (eNOS), and inducible (iNOS). Overproduction of NO by nNOS is linked to neurodegenerative disorders, making selective nNOS inhibition a key therapeutic strategy. nih.gov The 2-aminopyridine (B139424) scaffold, a structural isomer of pyridin-3-amine, has been extensively optimized for this purpose. While direct studies on 2-propylpyridin-3-amine are limited, research on related scaffolds shows that modifications to the pyridine ring are critical for achieving high potency and selectivity. nih.govnih.govresearchgate.net For example, compound 14j , a 2-aminopyridine derivative, showed excellent potency for rat nNOS (Ki = 16 nM) and human nNOS (Ki = 13 nM) with high selectivity over other isoforms. nih.govresearchgate.net The development of such compounds highlights the importance of the aminopyridine core in designing enzyme inhibitors.

Role in Agricultural Chemistry Research (e.g., Pesticide/Herbicide Precursors)

In agricultural science, pyridine derivatives are vital components in the creation of herbicides. Pyridine carboxylic acids, for example, are a known class of herbicidal compounds. google.com While direct application of this compound as a pesticide is not prominently documented, its chemical structure makes it a plausible precursor or intermediate in the synthesis of more complex agrochemicals. The amine group can be readily functionalized to build larger molecules with desired herbicidal or pesticidal activity. The synthesis of amine salts of aromatic carboxylic acid herbicides is a common practice in formulating these products, indicating the importance of amine functionalities in this sector. google.com

Contributions to Materials Science

The pyridine ring's electronic properties and ability to coordinate with metals make it a valuable component in materials science for creating functional materials with specific optical, electronic, or protective properties.

The inherent reactivity and structural features of aminopyridines allow for their incorporation into polymers and coatings. These materials can be designed to have specific thermal, mechanical, or chemical resistance properties. The functional groups on the this compound molecule can be used as anchor points to graft the molecule onto surfaces or to polymerize it into larger macromolecular structures, leading to the development of novel materials.

Pyridine-containing compounds are increasingly used in organic electronics. Specifically, pyridine-3,5-dicarbonitrile (B74902) fragments have been investigated for use in organic light-emitting diodes (OLEDs). nih.gov These materials exhibit good electron-transporting properties, which are essential for device performance. nih.gov In the realm of organic field-effect transistor (OFET) memory devices, polymers containing pyridine units, such as poly(4-vinylpyridine), have been used to create supramolecular electrets—charge storage layers that enable non-volatile memory. sci-hub.seresearchgate.net The pyridine units form hydrogen bonds with other molecules, and the charge trapping ability can be enhanced by increasing the π-conjugation of the attached molecules. sci-hub.se This indicates that a molecule like this compound could potentially be integrated into such systems to modulate their electronic characteristics.

Pyridine derivatives have been recognized as effective corrosion inhibitors for various metals and alloys. They function by adsorbing onto the metal surface, forming a protective layer that prevents contact with the corrosive medium. A study on benzothiazole (B30560) derivatives featuring a pyridin-3-amine moiety, specifically 2-(benzothiazol-2-yl)pyridin-3-amine (APYBT) , demonstrated exceptional performance in protecting mild steel in an acidic environment. nih.gov APYBT achieved over 97% inhibition efficiency at a concentration of 1 mM. nih.gov The high efficiency was attributed to the electron-donating properties of the amine group on the pyridine ring, which facilitates strong adsorption to the metal surface. nih.gov The presence of a propyl group, as in this compound, would likely increase the molecule's surface coverage and hydrophobicity, potentially enhancing its corrosion inhibition properties.

Table 2: Corrosion Inhibition Efficiency of a Pyridin-3-amine Derivative (APYBT)

Method Concentration (mM) Inhibition Efficiency (%)
Potentiodynamic Polarization 1 > 97
Electrochemical Impedance 1 > 97

Use as Synthons and Building Blocks in Complex Organic Synthesis

There is no documented use of this compound as a synthon or building block in the synthesis of more complex organic molecules within the reviewed scientific literature. While substituted aminopyridines are a well-established class of versatile intermediates in organic chemistry, the specific 2-propyl-3-amino substitution pattern does not appear in published synthetic routes.

Applications in Analytical Chemistry (e.g., as Reagents, Derivatization Tags)

No literature was found describing the application of this compound in analytical chemistry. There are no reports of its use as an analytical reagent, a standard for quantification, or as a derivatization tag to enhance the detection of other molecules.

Biochemical Research Applications (e.g., Enzyme Inhibition, Receptor Binding)

There is no available data from biochemical research studies detailing the activity of this compound. Its potential effects as an enzyme inhibitor or as a ligand for receptor binding have not been reported in the scientific literature. While other substituted pyridine derivatives have been investigated for a wide range of biological activities, this specific compound has not been the subject of such studies.

Q & A

Q. How can computational chemistry predict the metabolic stability of this compound in drug discovery?

  • Methodology :
  • Docking Studies : Simulate binding to cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina.
  • ADMET Prediction : Tools like SwissADME estimate bioavailability, Log P, and clearance rates. High Log P (>3) may indicate hepatic metabolism risks .

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